molecular formula C18H17FN2O4S B2458396 1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-30-4

1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2458396
CAS No.: 873811-30-4
M. Wt: 376.4
InChI Key: GKXUJDGQYPUWJJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17FN2O4S and its molecular weight is 376.4. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Research on related chemical structures has led to the synthesis and modification of various compounds for improved pharmacokinetic and toxicological characteristics. For instance, the development of an orally active inhibitor of 5-lipoxygenase showcased structural modifications aimed at eliminating side effects and enhancing bioavailability through modulating lipophilicity. Such modifications resulted in a compound with fewer in vivo metabolites, improved bioavailability, and a better toxicological profile, indicating a practical lead for 5-LO inhibitors (Mano et al., 2004).

Corrosion Inhibition

Imidazole derivatives have shown notable corrosion inhibition efficiency in acidic solutions, with certain derivatives exhibiting up to 96% efficiency. This suggests the potential for such compounds in protecting metals against corrosion, which could have wide-ranging applications in industrial processes and maintenance (Prashanth et al., 2021).

Material Science and Coordination Chemistry

In the realm of material science and coordination chemistry, research has delved into multifunctional mononuclear complexes. These complexes demonstrate intriguing properties such as slow magnetic relaxation and photochromic behavior, which could be harnessed in the development of new materials with specific magnetic and optical properties (Cao et al., 2015).

Spectroscopic and Crystal Structure Analysis

The synthesis and analysis of related compounds have provided insights into their molecular and crystal structures. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can lead to the development of materials with desired characteristics for various applications (Banu et al., 2013).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-25-17-5-3-2-4-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-8-6-12(19)7-9-13/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUJDGQYPUWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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